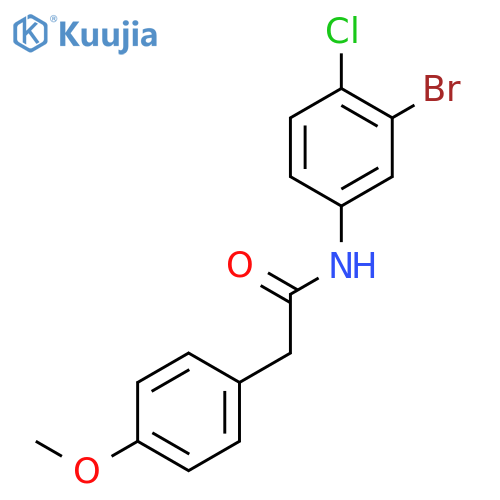Cas no 591226-55-0 (N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide)

591226-55-0 structure
商品名:N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
CAS番号:591226-55-0
MF:C15H13NO2ClBr
メガワット:354.62622
CID:869176
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
- N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide(SALTDATA: FREE)
- AC1MFSM7
- AG-G-10281
- Ambcb7048127
- CTK5A9470
- MolPort-002-235-694
-
- インチ: InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19)
- InChIKey: FRROQLPKRQCCOM-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(CC(NC2=CC(Br)=C(Cl)C=C2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 352.98200
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 38.33000
- LogP: 4.36530
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide セキュリティ情報
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG68587-1g |
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide |
591226-55-0 | 95% | 1g |
$124.00 | 2023-12-30 | |
| abcr | AB221334-1 g |
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide; 95% |
591226-55-0 | 1g |
€122.60 | 2022-06-02 | ||
| 1PlusChem | 1P00ECI3-250mg |
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide |
591226-55-0 | 95% | 250mg |
$228.00 | 2025-02-27 | |
| 1PlusChem | 1P00ECI3-1g |
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide |
591226-55-0 | 95% | 1g |
$513.00 | 2025-02-27 |
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
591226-55-0 (N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide) 関連製品
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
